![molecular formula C20H25NO2 B14218022 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- CAS No. 808740-88-7](/img/structure/B14218022.png)
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- is a complex organic compound with a unique structure that includes a propanone backbone, an ethyl(3-phenylpropyl)amino group, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 3-phenylpropylamine with ethyl bromide, followed by the condensation with 1-(hydroxyphenyl)-1-propanone under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 1-phenyl-: A simpler analog with a phenyl group attached to the propanone backbone.
3-Amino-1-phenyl-1-propanone: Contains an amino group instead of the ethyl(3-phenylpropyl)amino group.
Uniqueness
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- is unique due to its complex structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
808740-88-7 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-[ethyl(3-phenylpropyl)amino]-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C20H25NO2/c1-2-21(15-8-11-17-9-4-3-5-10-17)16-14-20(23)18-12-6-7-13-19(18)22/h3-7,9-10,12-13,22H,2,8,11,14-16H2,1H3 |
Clé InChI |
VZPNAMBMRMIYCP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC1=CC=CC=C1)CCC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


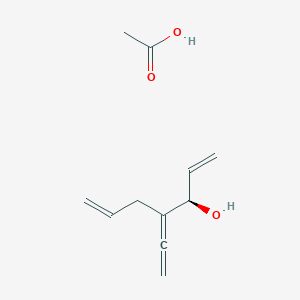
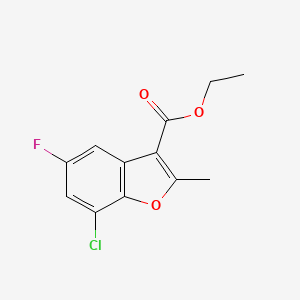
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
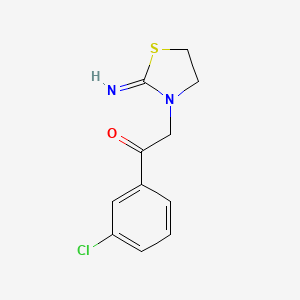
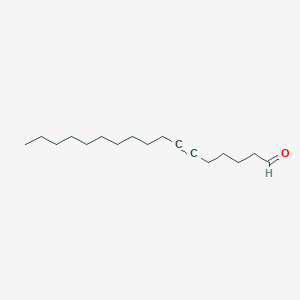
![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
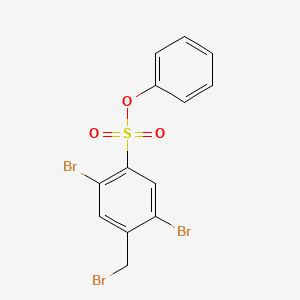
methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
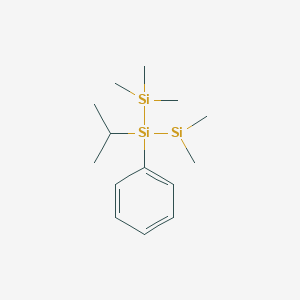
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
